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Compound of Interest

Compound Name: (R)-3-Hydroxybutanenitrile

Cat. No.: B107914 Get Quote

This technical guide provides a comprehensive overview of (3R)-3-hydroxybutanenitrile, a

chiral molecule with significant applications in chemical synthesis and potential relevance in

drug development. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical synthesis.

Chemical Identity and Properties
(3R)-3-hydroxybutanenitrile, also known by its IUPAC name (3R)-3-hydroxybutanenitrile, is a

chiral hydroxynitrile.[1][2][3] It is the (R)-enantiomer of 3-hydroxybutanenitrile.

Chemical Structure
The chemical structure of (3R)-3-hydroxybutanenitrile consists of a four-carbon chain with a

nitrile group at one end and a hydroxyl group on the third carbon atom, which is a stereocenter

with the (R) configuration.

Synonyms:

(R)-3-Hydroxybutanenitrile[1]

(R)-(-)-3-Hydroxybutyronitrile[1]

Butanenitrile, 3-hydroxy-, (3R)-[1][4]
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A summary of the key physicochemical properties of 3-hydroxybutanenitrile is presented in the

table below. Data for the specific (R)-enantiomer is limited, so properties for the racemic

mixture are also included where specified.

Property Value Source

Molecular Formula C4H7NO [1][2][4]

Molecular Weight 85.10 g/mol [1]

CAS Number 125103-95-9 [1]

Appearance
Clear slightly yellow to amber

liquid (racemic)
[5]

Boiling Point 214 °C (lit.) (racemic) [5]

Density
0.976 g/mL at 25 °C (lit.)

(racemic)
[5]

Refractive Index n20/D 1.429 (lit.) (racemic) [5]

Topological Polar Surface Area 44.02 Å² [6]

LogP 0.28088 [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 2 [6]

Rotatable Bonds 1 [6]

Synthesis and Experimental Protocols
(3R)-3-Hydroxybutanenitrile and its derivatives are valuable chiral building blocks in organic

synthesis. One common synthetic route to a related compound, 4-chloro-3-

hydroxybutanenitrile, involves the reaction of epichlorohydrin with a cyanide source. A similar

strategy can be envisioned for the synthesis of 3-hydroxybutanenitrile derivatives.

General Synthetic Strategy for Hydroxybutanenitriles
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A general workflow for the synthesis of hydroxybutanenitriles from epoxides is depicted below.

This strategy involves the nucleophilic ring-opening of an epoxide with a cyanide anion.

Epoxide
(e.g., Epichlorohydrin)

Nucleophilic Ring-Opening

Cyanide Source
(e.g., NaCN, KCN)

Hydroxybutanenitrile Derivative
(e.g., 4-chloro-3-hydroxybutanenitrile)

pH control
(e.g., H2SO4 to pH 8.5)

Click to download full resolution via product page

General synthetic workflow for hydroxybutanenitriles.

Example Experimental Protocol: Synthesis of 4-chloro-
3-hydroxybutanenitrile
The following protocol for the synthesis of 4-chloro-3-hydroxybutanenitrile is adapted from the

literature and serves as a representative example of the synthesis of this class of compounds.

[7]

Materials:

Sodium cyanide (NaCN)

Water (deionized)

Concentrated sulfuric acid (H₂SO₄)

Epichlorohydrin
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Ethyl acetate

Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 9.93 g of sodium cyanide in 60 mL of water in a suitable reaction vessel.

Cool the solution to 0 °C using an ice bath.

Carefully add concentrated sulfuric acid dropwise to the solution until the pH reaches 8.5.

Add 15 g of epichlorohydrin dropwise to the reaction mixture.

Allow the mixture to warm to room temperature and stir overnight.

Extract the reaction mixture three times with ethyl acetate.

Combine the organic layers and dry over sodium sulfate.

Filter the solution and concentrate in vacuo to obtain 4-chloro-3-hydroxybutanenitrile.

This protocol yields 4-chloro-3-hydroxybutanenitrile, which can be a precursor for other

derivatives. The synthesis of the specific (R)-enantiomer would require either a chiral starting

material or a chiral resolution step.

Biological Activity and Applications in Drug
Development
(3R)-3-hydroxybutanenitrile has been identified as a fungal metabolite with notable biological

activity. Its chiral nature and functional groups also make it an attractive building block for the

synthesis of more complex molecules, including pharmaceuticals.

Antifungal Activity
(R)-3-hydroxybutanenitrile has been isolated from Aspergillus sp. KJ-9 and has been shown

to be active against a variety of phytopathogenic fungi.[1] This suggests a potential role as a

lead compound for the development of new antifungal agents.
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Role as a Chiral Building Block
Chiral hydroxynitriles are versatile intermediates in the synthesis of pharmaceuticals. The nitrile

group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group

can be further functionalized. The introduction of a nitrile group into a drug molecule can also

modulate its pharmacokinetic profile and binding mode.[8]

The logical relationship for the utility of (3R)-3-hydroxybutanenitrile in drug development is

illustrated below.

(3R)-3-Hydroxybutanenitrile

Chiral Precursor Functional Group
Manipulation

Pharmaceutical Intermediates

Stereospecific Synthesis e.g., Hydrolysis, Reduction

Active Pharmaceutical
Ingredients (APIs)

Click to download full resolution via product page

Role of (3R)-3-Hydroxybutanenitrile in drug development.

Conclusion
(3R)-3-Hydroxybutanenitrile is a valuable chiral molecule with established antifungal properties

and significant potential as a building block in the synthesis of pharmaceuticals. This guide has

provided an overview of its chemical properties, a representative synthetic protocol for a related

compound, and its potential applications in drug development. Further research into the
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specific biological mechanisms of action and the development of stereoselective synthetic

routes will be crucial for fully realizing the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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